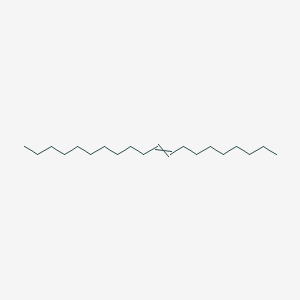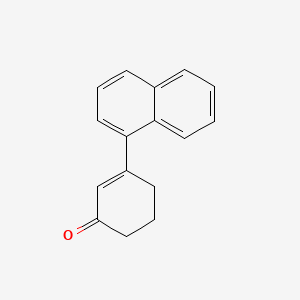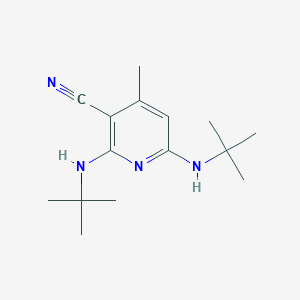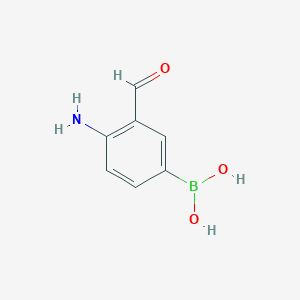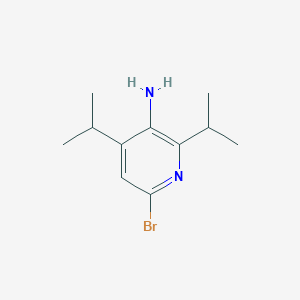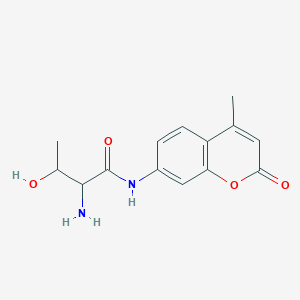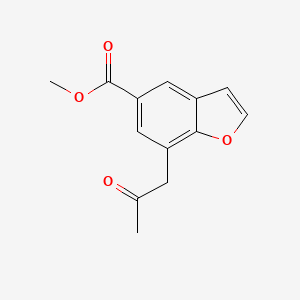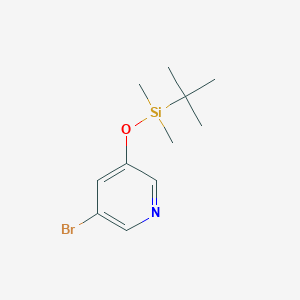![molecular formula C16H23NO B13978040 4-[1-(4-tert-Butylphenyl)ethenyl]morpholine CAS No. 852816-30-9](/img/structure/B13978040.png)
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 4-tert-butylphenyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-tert-Butylphenyl)ethenyl]morpholine typically involves the reaction of 4-tert-butylphenylacetylene with morpholine under specific conditions. The reaction is often catalyzed by palladium-based catalysts, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate (K2CO3) and a solvent like isopropanol (i-PrOH). The reaction mixture is usually refluxed until a stable conversion is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-tert-butylbenzaldehyde, while reduction may produce 4-[1-(4-tert-butylphenyl)ethyl]morpholine.
Scientific Research Applications
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(4-tert-Butylphenyl)ethenyl]morpholine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylacetophenone: A structurally related compound with similar functional groups.
4-tert-Butylphenol: Another related compound with a tert-butyl group attached to a phenol ring.
Uniqueness
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine is unique due to the presence of both a morpholine ring and an ethenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
852816-30-9 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
4-[1-(4-tert-butylphenyl)ethenyl]morpholine |
InChI |
InChI=1S/C16H23NO/c1-13(17-9-11-18-12-10-17)14-5-7-15(8-6-14)16(2,3)4/h5-8H,1,9-12H2,2-4H3 |
InChI Key |
GJARUHMKYGWUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=C)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


